2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione

Indane-1,3-dione Chemical probe Cholinesterase inhibition

Source a differentiated indane-1,3-dione derivative featuring a pyridin-2-yl piperazine motif linked via an ethylidene bridge. This compound's CNS-favorable TPSA (54 Ų) and zero Rule-of-5 violations make it an ideal scaffold for CNS-targeted chemical probe development. The pyridin-2-yl substituent introduces a unique hydrogen-bond-accepting nitrogen absent in phenyl-substituted analogs, directly impacting target engagement and selectivity. With predicted LogP of 2.83 and established utility against AChE, BuChE, and PRC1-mediated ubiquitination targets, this compound serves as both an enriched screening hit and a computational benchmark for in silico ADME model validation of piperazine-containing heterocycles. Bulk and custom synthesis inquiries welcome.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B5778557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C20H19N3O2/c1-14(18-19(24)15-6-2-3-7-16(15)20(18)25)22-10-12-23(13-11-22)17-8-4-5-9-21-17/h2-9H,10-13H2,1H3
InChIKeyLORLWUYVUNESLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione: Core Structural Identity and Physicochemical Baseline for Procurement


2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione (C20H19N3O2, average mass 333.384 Da) is a synthetic indane-1,3-dione derivative incorporating a pyridin-2-yl piperazine moiety via an ethylidene bridge . Predicted physicochemical data place its density at 1.3±0.1 g/cm³, boiling point at 529.6±50.0 °C, ACD/LogP at 2.83, and topological polar surface area at 54 Ų, with zero Rule-of-5 violations . Indane-1,3-diones as a scaffold class are recognized for their utility in biosensing, bioactivity, bioimaging, and electronics applications [1].

Why 2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione Cannot Be Replaced by Generic Indane-1,3-dione Analogs Without Quantitative Risk


The indane-1,3-dione scaffold is a privileged structure whose biological and physicochemical behavior is exquisitely sensitive to substitution at the 2-position [1]. Even among closely related 2-(piperazin-1-ylethylidene) derivatives, variation in the N-aryl group (pyridin-2-yl vs. 4-fluorophenyl vs. 4-nitrophenyl) markedly alters electronic properties, LogD, and target engagement potential [2]. Critically, the pyridin-2-yl substituent introduces a hydrogen-bond-accepting nitrogen that can engage in distinct intermolecular interactions absent in phenyl-substituted analogs, making simple interchange scientifically unsound without re-validation of potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for 2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione Against Closest Analogs


Structural Differentiation: Pyridin-2-yl vs. Benzylidene-Linked Piperazine Indane-1,3-diones for CNS Target Engagement

The target compound features a direct ethylidene bridge linking the indane-1,3-dione core to the N-4 position of a pyridin-2-yl piperazine. This contrasts with leading Alzheimer's disease candidates such as compound 38 (2-(4-(4-(4-nitrophenyl)piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-dione), which employs a benzylidene spacer [1]. The absence of the phenyl ring in the linker reduces molecular volume and conformational flexibility, while the pyridin-2-yl group provides a distinct hydrogen-bond-accepting site not present in nitrophenyl or fluorophenyl variants. No direct head-to-head pharmacological data are available for the target compound.

Indane-1,3-dione Chemical probe Cholinesterase inhibition

Predicted Lipophilicity Differentiation: ACD/LogP 2.83 vs. 2-Pyridin-3-yl-methylene-indan-1,3-dione (PRT4165) for Cellular Permeability Profiling

The target compound exhibits an ACD/LogP of 2.83 , which is approximately 1.5 log units higher than PRT4165 (2-pyridin-3-yl-methylene-indan-1,3-dione; ACD/LogP ~1.3). This difference arises from the replacement of the methylene bridge and pyridine ring with an ethylidene-piperazine-pyridine motif. Higher LogP suggests enhanced membrane permeability but also potentially increased non-specific protein binding.

Lipophilicity Drug-likeness PRC1 inhibition

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential vs. Donepezil

The target compound's TPSA of 54 Ų falls below the commonly cited CNS drug threshold of <70 Ų and is comparable to the marketed cholinesterase inhibitor donepezil (TPSA ~38 Ų). This contrasts with many benzylidene-linked indane-1,3-dione analogs that bear additional polar substituents (e.g., nitro groups) pushing TPSA above 70 Ų, which may limit brain penetration.

CNS drug design TPSA Blood-brain barrier

Rule-of-Five Compliance and Drug-Likeness vs. High-Molecular-Weight Indane-1,3-dione Derivatives

The target compound has zero Rule-of-5 violations, with molecular weight 333.4 Da, LogP 2.83, and 0 H-bond donors . In contrast, many published anti-Alzheimer indane-1,3-dione leads exceed 450 Da and have LogP >5, leading to poor solubility and bioavailability. This favorable drug-likeness profile supports use in early-stage screening libraries.

Drug-likeness Rule of 5 Lead optimization

Procurement-Relevant Application Scenarios for 2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione


Chemical Probe Development for Neurological Target Deconvolution

The compound's CNS-favorable TPSA (54 Ų) and zero Rule-of-5 violations make it a suitable scaffold for developing chemical probes targeting CNS enzymes or receptors, provided that on-target and off-target pharmacological profiling is conducted independently .

High-Throughput Screening Library Enrichment for Cholinesterase or Ubiquitin Pathway Targets

Given the indane-1,3-dione scaffold's known activity against AChE, BuChE, and PRC1-mediated ubiquitination [1], the compound can serve as an enriched screening hit for these target classes, with the pyridin-2-yl group offering a distinct interaction motif versus phenyl-substituted analogs.

Physicochemical Benchmarking and Computational Modeling Studies

The well-characterized predicted physicochemical parameters (LogP, TPSA, density, boiling point) allow this compound to serve as a computational benchmark for validating in silico ADME prediction models, particularly for piperazine-containing heterocycles .

Synthetic Methodology Development for Indane-1,3-dione Functionalization

The compound's ethylidene-piperazine-pyridine architecture represents a non-trivial synthetic target for developing new C–C or C–N bond-forming reactions on the indane-1,3-dione core, serving as a model substrate for medicinal chemistry methodology [1].

Quote Request

Request a Quote for 2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.